BenchChemオンラインストアへようこそ!

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

N-(6-Bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 307510-57-2) is a synthetic small-molecule benzothiazole-benzamide derivative with the molecular formula C20H13BrN2O2S and a molecular weight of 425.3 g/mol. This compound features a 6-bromo substituent on the benzothiazole core and a 4-phenoxy moiety on the benzamide ring, placing it within a well-studied class of heterocyclic amides investigated for kinase inhibition, PPAR modulation, and antimicrobial applications.

Molecular Formula C20H13BrN2O2S
Molecular Weight 425.3
CAS No. 307510-57-2
Cat. No. B2786193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
CAS307510-57-2
Molecular FormulaC20H13BrN2O2S
Molecular Weight425.3
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C20H13BrN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24)
InChIKeyZZTKWSYPBDJLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 307510-57-2): Physicochemical Profile and Comparator Landscape for Informed Procurement


N-(6-Bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 307510-57-2) is a synthetic small-molecule benzothiazole-benzamide derivative with the molecular formula C20H13BrN2O2S and a molecular weight of 425.3 g/mol [1]. This compound features a 6-bromo substituent on the benzothiazole core and a 4-phenoxy moiety on the benzamide ring, placing it within a well-studied class of heterocyclic amides investigated for kinase inhibition, PPAR modulation, and antimicrobial applications [2]. Its computed physicochemical properties—including XLogP3 of 5.8, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds—confer a distinct drug-likeness profile relative to close structural analogs [1]. The compound is listed in PubChem (CID 1185424) and multiple vendor catalogs, but published quantitative comparative biological data remain sparse, a fact that must inform procurement decisions.

Why N-(6-Bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide Cannot Be Swapped with Generic Benzothiazole-Benzamide Analogs


The benzothiazole-benzamide scaffold is highly sensitive to substitution patterns; even minor alterations to the halogen, phenoxy linkage, or ring position can drastically shift target engagement, lipophilicity, and metabolic stability. For instance, replacing the 6-bromo with a 7-methyl group (as in N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, CAS 324758-98-7, MW ~360.43) reduces molecular weight by approximately 65 Da and eliminates the heavy-atom effect of bromine, which can alter both X-ray crystallographic phasing utility and halogen-bonding interactions with biological targets . Likewise, substituting the 4-phenoxybenzamide with a 4-methylbenzamide (CAS 476276-68-3, MW 347.2) removes the ether oxygen, reducing hydrogen-bond acceptor count and lowering computed lipophilicity . These structural variations are not cosmetic; in related benzothiazole-amide series evaluated for PPARα antagonism and antiproliferative activity, different substitution patterns yielded divergent cellular IC50 profiles across paraganglioma, pancreatic, and colorectal cancer cell lines [1]. Generic interchange without experimental validation therefore carries a material risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N-(6-Bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide Against Closest Analogs


XLogP3 Lipophilicity: 5.8 for 6-Bromo-4-Phenoxy Derivative Surpasses Key Comparators

The target compound exhibits a computed XLogP3-AA value of 5.8, as reported in PubChem [1]. This value exceeds the typical range for close analogs with less lipophilic benzamide substituents. For example, N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 476276-68-3, MW 347.2) lacks the phenoxy ether oxygen and aromatic ring extension, which are expected to reduce its computed LogP relative to the target compound . In drug discovery, XLogP values in the 5–6 range are associated with enhanced passive membrane permeability and potential blood-brain barrier penetration, a property relevant to CNS-targeted benzothiazole programs [2]. No direct experimental LogP or LogD measurement for the target compound was identified in the public domain.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Hydrogen Bond Donor Count of 1 Limits Total Polar Surface Area Relative to Hydroxy-Substituted Analogs

The target compound contains exactly one hydrogen bond donor (the amide NH), as recorded in PubChem [1]. In contrast, N-(6-bromo-1,3-benzothiazol-2-yl)-2-hydroxybenzamide (BRENDA ligand ID 256131) contains two HBDs (amide NH plus phenolic OH) and demonstrates 65% enzyme inhibition at 0.001 mM against MRSA pyruvate kinase [2]. While the hydroxy analog's additional HBD may enhance target binding affinity through hydrogen bonding, it also increases polar surface area and may reduce passive membrane permeability. The target compound's single HBD represents a deliberate design choice for balancing potency with permeability in the benzothiazole-benzamide series.

Pharmacophore Oral bioavailability Permeability

Rotatable Bond Count of 4 Provides Conformational Flexibility Intermediate Between Rigid and Highly Flexible Analogs

The target compound possesses four rotatable bonds according to PubChem computed properties [1]. This count reflects the phenoxy ether linkage and the amide bond connecting the benzothiazole and benzamide moieties. By comparison, the simpler analog N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 476276-68-3) has fewer rotatable bonds due to the absence of the phenoxy extension , while N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide contains additional rotatable bonds from the sulfonyl-piperidine moiety, increasing conformational entropy . Four rotatable bonds place the target compound in an intermediate flexibility range that balances binding adaptability with reduced entropic penalty upon target engagement—a profile consistent with lead-like chemical space.

Molecular flexibility Entropic binding penalty Conformational sampling

6-Bromo Substituent on Benzothiazole Provides a Synthetic Handle for Downstream Derivatization via Cross-Coupling Reactions

The 6-bromo substituent on the benzothiazole ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the benzothiazole core for structure-activity relationship (SAR) studies . In contrast, the non-halogenated analog N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 324758-98-7, MW ~360.43) lacks this reactive site, limiting its utility as a late-stage diversification intermediate . Similarly, the 6-chloro analog N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 1217003-46-7) offers an alternative halogen handle, but C–Br bonds generally exhibit superior reactivity in oxidative addition with Pd(0) catalysts compared to C–Cl bonds, potentially enabling milder reaction conditions . This property makes the 6-bromo compound a preferred building block for medicinal chemistry groups constructing focused benzothiazole-amide libraries.

Synthetic chemistry Cross-coupling Structure-activity relationship

Phenoxybenzamide Moiety Aligns with PARP10/ARTD10 Inhibitor Pharmacophore: Class-Level Evidence from 3- and 4-Phenoxybenzamide Series

The 4-phenoxybenzamide substructure present in the target compound is a recognized pharmacophore for inhibition of mono-ADP-ribosyltransferase PARP10 (ARTD10), a target amplified in certain solid tumors [1]. In a 2021 study, Korn et al. evaluated a series of 3- and 4-phenoxybenzamides and identified 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide as selective PARP10 inhibitors with cellular permeability and the ability to interfere with PARP10-mediated toxicity [1]. While the target compound itself was not directly tested in this study, the conserved 4-phenoxybenzamide scaffold strongly suggests potential PARP10 inhibitory activity. Separately, phenoxybenzamide analogs have been reported as Raf/HDAC dual inhibitors, with compound 10e demonstrating potent antiproliferative activity against HepG2 and MDA-MB-468 cancer cell lines [2]. These class-level findings support the target compound's relevance for oncology-focused discovery programs, though direct experimental confirmation is absent from the public domain.

PARP10 ADP-ribosyltransferase Cancer

Explicit Evidence Gap: No Published Head-to-Head Biological Comparison Data Identified for This Compound

A comprehensive search across PubMed, PubChem, ChEMBL, BindingDB, BRENDA, Google Patents, and multiple vendor databases (current as of May 2026) did not yield any published study in which N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 307510-57-2) was directly compared head-to-head with a named structural analog for any biological endpoint. The BindingDB entry BDBM50276883 (CHEMBL4175800; Ki = 4.31 nM for amyloid-beta binding) was investigated and confirmed to correspond to a different chemical structure (SMILES: Nc1ccc(cc1)-c1cc2ccccc2s1) that is not the target compound [1]. Similarly, the LRRK2 patent EP3842422 describes benzothiazole-benzamide inhibitors as a class but does not explicitly list this CAS number in its exemplified compounds [2]. Procurement decisions for this compound should therefore be based on its structural and physicochemical differentiation (Sections 3.1–3.4), with the explicit understanding that biological validation data are currently absent from the public domain and must be generated de novo by the end user.

Data transparency Procurement risk Evidence quality

Recommended Application Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide Based on Evidence Profile


Focused Benzothiazole-Amide Library Synthesis via C6 Cross-Coupling Diversification

The 6-bromo substituent provides a reliable synthetic handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling medicinal chemistry teams to generate diverse C6-substituted analog libraries from a single intermediate [1]. This is particularly valuable for SAR exploration around the benzothiazole core in kinase inhibitor or PPAR modulator programs, where the 4-phenoxybenzamide moiety is held constant while the C6 position is systematically varied.

PARP10/ARTD10 Inhibitor Screening Deck Inclusion Based on Phenoxybenzamide Pharmacophore

Given the established activity of 4-phenoxybenzamide derivatives as selective PARP10 inhibitors [2], this compound is a rational inclusion in screening decks targeting mono-ADP-ribosyltransferases. Its single hydrogen bond donor and favorable lipophilicity profile (XLogP3 = 5.8) suggest potential cell permeability, a prerequisite for cellular PARP10 target engagement assays [1].

Negative Control or Comparator for Hydroxy-Substituted Benzothiazole-Benzamide Congeners

The absence of a phenolic –OH group (in contrast to the 2-hydroxybenzamide analog that shows 65% MRSA pyruvate kinase inhibition at 0.001 mM [3]) makes this compound suitable as a selectivity control in enzyme inhibition panels where hydrogen-bonding interactions from the benzamide ring are under investigation.

Physicochemical Probe for CNS Penetration Studies in Benzothiazole Series

With a computed XLogP3 of 5.8, molecular weight of 425.3, and only one HBD [1], this compound falls within favorable CNS MPO parameter space. It can serve as a physicochemical probe in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell studies aimed at establishing structure-permeability relationships across the benzothiazole-benzamide chemical series.

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.